2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanol
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Overview
Description
2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanol is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of the cyclopropylmethyl group and the ethanol moiety makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanol typically involves the reaction of piperidine derivatives with cyclopropylmethylamine and subsequent functionalization to introduce the ethanol group. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Amination Reactions: Introduction of the cyclopropylmethylamine group via nucleophilic substitution.
Hydroxylation Reactions: Addition of the ethanol group through hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed .
Chemical Reactions Analysis
Types of Reactions
2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: Conversion of the ethanol group to a carbonyl group using oxidizing agents.
Reduction: Reduction of the piperidine ring to form saturated derivatives.
Substitution: Nucleophilic substitution reactions involving the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones and aldehydes.
Reduction Products: Saturated piperidine derivatives.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine ring structures, such as piperidine itself and its various substituted derivatives.
Cyclopropylmethyl Compounds: Compounds containing the cyclopropylmethyl group, such as cyclopropylmethylamine.
Uniqueness
2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanol is unique due to the combination of the piperidine ring, cyclopropylmethyl group, and ethanol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H24N2O |
---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]ethanol |
InChI |
InChI=1S/C12H24N2O/c15-7-6-14-5-1-2-12(10-14)9-13-8-11-3-4-11/h11-13,15H,1-10H2 |
InChI Key |
OJOHOEAKGNHHSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCO)CNCC2CC2 |
Origin of Product |
United States |
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